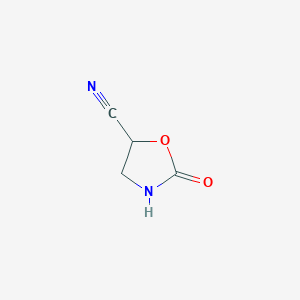
1-(2,4-Dichlorophenyl)sulfonylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)sulfonylpiperidine, also known as DSP, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent blocker of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse. DSP has been used to investigate the role of dopamine in various physiological and pathological conditions, and it has also been studied as a potential therapeutic agent for the treatment of certain neurological disorders.
Mecanismo De Acción
1-(2,4-Dichlorophenyl)sulfonylpiperidine acts as a competitive inhibitor of the dopamine transporter, preventing the reuptake of dopamine from the synapse. This leads to an increase in dopamine levels in the synapse, which can have various effects depending on the brain region and the physiological conditions. This compound has been shown to increase locomotor activity and induce stereotypic behavior in animals, which are characteristic effects of dopamine agonists.
Biochemical and Physiological Effects:
The effects of this compound on dopamine signaling are complex and depend on various factors such as the dose, the brain region, and the physiological conditions. In general, this compound has been shown to increase dopamine levels in the synapse and enhance dopamine signaling. This can lead to various effects such as increased locomotor activity, stereotypic behavior, and reinforcement of drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Dichlorophenyl)sulfonylpiperidine has several advantages for lab experiments, including its potency and selectivity for the dopamine transporter. It can be used to investigate the role of dopamine in various physiological and pathological conditions, and it can also be used to study the effects of psychostimulant drugs on dopamine signaling. However, this compound also has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.
Direcciones Futuras
There are several future directions for the study of 1-(2,4-Dichlorophenyl)sulfonylpiperidine and its effects on dopamine signaling. One potential direction is the development of new therapeutic agents based on this compound or similar compounds that target the dopamine transporter. Another direction is the investigation of the role of dopamine signaling in various neurological disorders, including addiction, depression, and Parkinson's disease. Additionally, the effects of this compound on other neurotransmitter systems and brain regions could be studied to gain a better understanding of its complex effects on behavior and physiology.
Métodos De Síntesis
The synthesis of 1-(2,4-Dichlorophenyl)sulfonylpiperidine involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperidine. This reaction results in the formation of this compound as a white crystalline solid. The yield of the reaction can be improved by using a catalyst such as triethylamine.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)sulfonylpiperidine has been extensively studied in the field of neuroscience due to its ability to block the dopamine transporter. This property has been used to investigate the role of dopamine in various physiological and pathological conditions, including addiction, depression, and Parkinson's disease. This compound has also been used to study the effects of psychostimulant drugs such as cocaine and amphetamines on dopamine signaling.
Propiedades
| 443904-59-4 | |
Fórmula molecular |
C11H13Cl2NO2S |
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-9-4-5-11(10(13)8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Clave InChI |
RLTFPOFZJVKHPY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


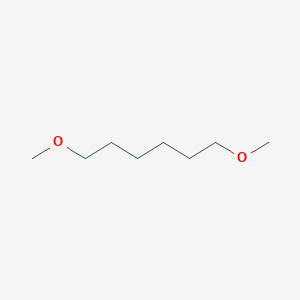
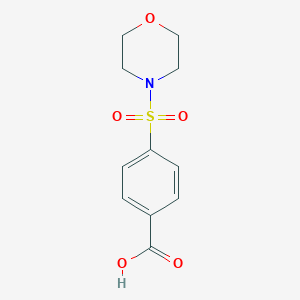
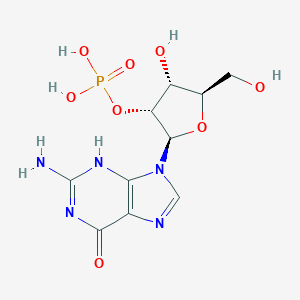
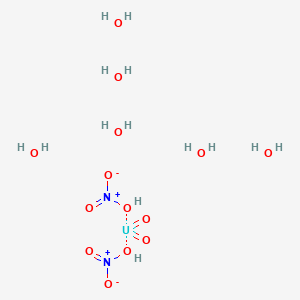
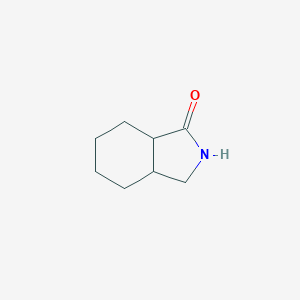


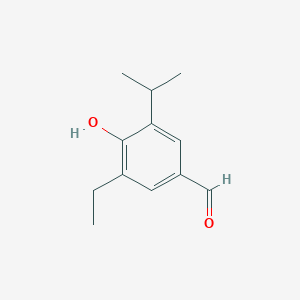

![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)


